Ald-PEG4-NHS ester
Overview
Description
Ald-PEG4-NHS ester is a PEG linker containing a benzaldehyde moiety and an NHS ester . It is very reactive with NH2-containing molecules . The benzaldehyde can react with aminooxy-containing molecules . The PEG4 spacer increases the solubility of compounds in aqueous media .
Synthesis Analysis
This compound is used in pegylation, a process that involves attaching polyethylene glycol (PEG) chains to biomolecules . The NHS PEG (N-hydroxysuccinimide PEG) ester is commonly used for this purpose . This heterobifunctional PEG allows for controlled and site-specific modification of biomolecules, enhancing their stability, solubility, and pharmacokinetic properties .Molecular Structure Analysis
The molecular formula of this compound is C23H30N2O10 . It has a molecular weight of 494.5 g/mol . The structure includes a benzaldehyde moiety and an NHS ester linked through a linear PEG chain .Chemical Reactions Analysis
This compound contains a PEG linker with an aldehyde functional group, making it suitable for conjugation with amino groups on proteins, peptides, or other molecules . This heterobifunctional PEG allows for controlled and site-specific modification of biomolecules .Physical and Chemical Properties Analysis
This compound has a molecular weight of 494.5 g/mol . It is soluble in water, DMSO, DCM, and DMF . The compound is non-toxic and non-immunogenic, and it can be added to media and attached to surfaces and conjugated to molecules without interfering with cellular functions or target immunogenicities .Scientific Research Applications
Peptide/Protein PEGylation : Ald-PEG4-NHS ester is used for the PEGylation of peptides and proteins. This process involves the modification of these biological molecules with polyethylene glycol (PEG) chains, which can enhance their stability and reduce immunogenicity. For instance, functional polymers designed by nitroxide-mediated polymerization (NMP) from N-hydroxysuccinimidyl (NHS) ester-containing alkoxyamines have been used for quantitative coupling with small molecules and neuroprotective peptides, as well as for partial conjugation with proteins like lysozyme (Chenal et al., 2011).
Bioactive Hydrogels : In regenerative medicine, this compound plays a crucial role in the development of bioactive hydrogels. These hydrogels are used for controlled drug delivery and tissue engineering applications. The modification of bioactive factors with PEG linkers like Acr-PEG-NHS facilitates their incorporation into hydrogel networks (Browning et al., 2013).
Enhanced Catalytic Function of Enzymes : The PEGylation strategy has been successfully applied to alginate lyase enzymes, enhancing their catalytic efficiency and reducing immunoreactivity. This application is particularly relevant in the treatment of bacterial infections, such as those found in cystic fibrosis airways (Lamppa et al., 2011).
Bone Tissue Imaging : this compound has been utilized in the development of calcium-binding near-infrared fluorescent nanoprobes for bone tissue imaging. This application is significant for visualizing intracellular calcium ion levels and imaging normal bone tissues in vivo (Lim et al., 2020).
Surface Functionalization : This ester is used in the surface functionalization of various materials, including silicon quantum dots and porous silicon films, for biomedical applications. This involves the covalent bonding of polymer brushes or bioelements to the surfaces, which can then interact with cells or other biological entities (Zhang et al., 2017; Sweetman et al., 2012).
Drug Delivery Systems : this compound is instrumental in creating sustained-release drug delivery systems. For example, it has been used in the development of injectable tetra-PEG hydrogels for local delivery of drugs for bone repair (Chang et al., 2022).
Mechanism of Action
Target of Action
Ald-PEG4-NHS ester, also known as Ald-Ph-PEG4-NHS ester, is a PEG linker that primarily targets NH2-containing molecules . The compound is highly reactive with these molecules, making it a versatile tool in bioconjugation .
Mode of Action
The compound contains a benzaldehyde moiety and an NHS ester. The benzaldehyde moiety can react with aminooxy-containing molecules . The NHS ester, on the other hand, is very reactive with NH2-containing molecules . This allows the compound to form covalent bonds with these targets, facilitating the attachment of other molecules or groups.
Pharmacokinetics
It’s known that the peg4 spacer in the compound increases the solubility of compounds in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The primary result of this compound’s action is the formation of covalent bonds with NH2-containing molecules . This facilitates the attachment of other molecules or groups, which can be useful in various applications, including the synthesis of antibody-drug conjugates (ADCs) .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in water, DMSO, DCM, and DMF suggests that the choice of solvent can impact its reactivity. Additionally, the compound is typically stored at -20°C , indicating that temperature may also affect its stability and efficacy.
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Ald-PEG4-NHS ester plays a significant role in biochemical reactions. It contains a PEG linker with an aldehyde functional group, making it suitable for conjugation with amino groups on proteins, peptides, or other molecules . This heterobifunctional PEG allows for controlled and site-specific modification of biomolecules, enhancing their stability, solubility, and pharmacokinetic properties .
Cellular Effects
The effects of this compound on cells are primarily due to its role in pegylation. By attaching PEG chains to biomolecules, this compound can enhance the stability and solubility of these molecules . This can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its reaction with primary amino groups (-NH2) by nucleophilic attack, forming an amide bond and releasing the NHS . This reaction is specific and efficient to primary amines, which occur in proteins at the N-terminus and the side chain of lysine (K) residues .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The NHS-ester moiety readily hydrolyzes and becomes non-reactive . Therefore, it’s important to prepare stock solutions immediately before use .
Metabolic Pathways
This compound is involved in the metabolic pathway of pegylation
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its solubility. The PEG4 spacer in this compound increases the solubility of compounds in aqueous media , which could affect its localization or accumulation.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O10/c26-17-18-1-3-19(4-2-18)23(30)24-8-10-32-12-14-34-16-15-33-13-11-31-9-7-22(29)35-25-20(27)5-6-21(25)28/h1-4,17H,5-16H2,(H,24,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUFDNMPGNAZKHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCNC(=O)C2=CC=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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